![molecular formula C7H17NO B14239608 (2R)-2-[(Propan-2-yl)amino]butan-1-ol CAS No. 367525-87-9](/img/structure/B14239608.png)
(2R)-2-[(Propan-2-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(Propan-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of secondary amines and alcohols. It is characterized by the presence of an amino group attached to a butanol backbone, with a specific stereochemistry at the second carbon atom. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Propan-2-yl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-butanone with isopropylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Propan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[(Propan-2-yl)amino]butan-2-one.
Reduction: 2-[(Propan-2-yl)amino]butane.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2R)-2-[(Propan-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-[(Propan-2-yl)amino]butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Propan-2-yl)amino]butan-1-ol: The enantiomer of the compound with different stereochemistry.
2-[(Propan-2-yl)amino]ethanol: A shorter-chain analogue with similar functional groups.
2-[(Propan-2-yl)amino]propan-1-ol: A compound with a similar structure but different carbon chain length.
Uniqueness
(2R)-2-[(Propan-2-yl)amino]butan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
367525-87-9 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2R)-2-(propan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-7(5-9)8-6(2)3/h6-9H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
HHZREYAIWSZPGE-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CO)NC(C)C |
Canonical SMILES |
CCC(CO)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


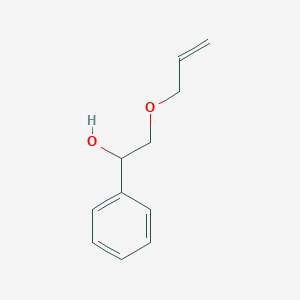
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
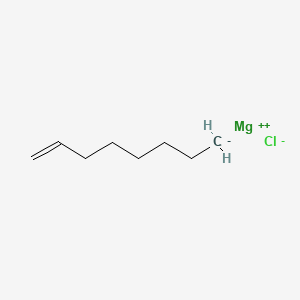
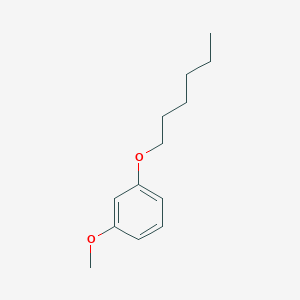
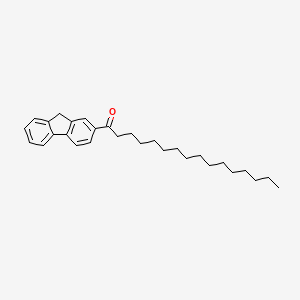

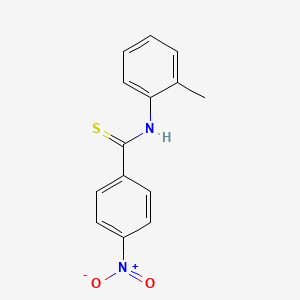
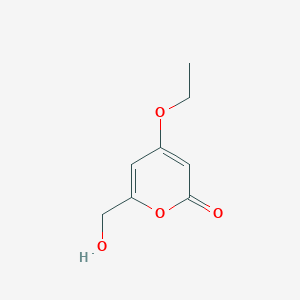
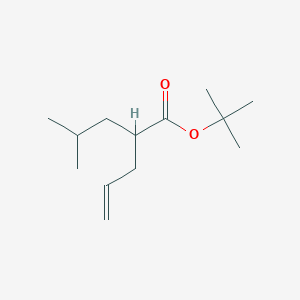
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
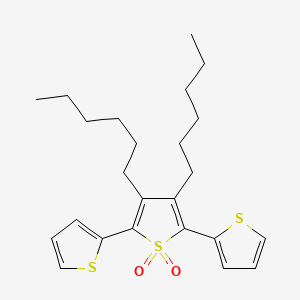
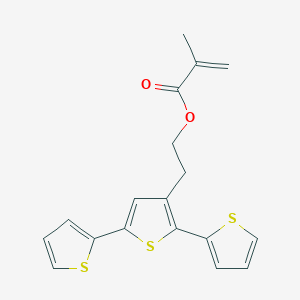
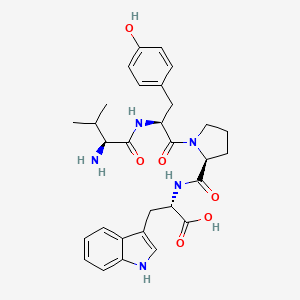
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
